molecular formula C23H33N2O2+ B1263969 Prajmalium

Prajmalium

Cat. No.: B1263969
M. Wt: 369.5 g/mol
InChI Key: UAUHEPXILIZYCU-FKWBDHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prajmalium, also known as N-propylajmaline hydrogen tartrate, is a class Ia antiarrhythmic agent. It is a semi-synthetic derivative of ajmaline, a natural alkaloid extracted from the roots of the Rauwolfia serpentina plant. This compound has been used since the 1970s to treat various cardiac arrhythmias, including coronary artery disease, angina, paroxysmal tachycardia, and Wolff–Parkinson–White syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prajmalium is synthesized from ajmaline through a series of chemical reactions. The process begins with the dissolution of ajmaline in chloroform, followed by the addition of allyl bromide. The reaction mixture is allowed to stand at room temperature for 24 hours, resulting in the formation of N-(b)-allyl-ajmalinium-bromide. This intermediate is then treated with sodium bicarbonate and chloroform, followed by the addition of tartaric acid in acetone to yield N-(b)-n-propyl-ajmalinium hydrogen tartrate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards. The final product is typically recrystallized from a mixture of ethanol and ether to obtain pure this compound bitartrate .

Chemical Reactions Analysis

Types of Reactions

Prajmalium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, halogenated derivatives may exhibit enhanced antiarrhythmic activity .

Mechanism of Action

Prajmalium exerts its effects by modulating ion channels within cardiac cells, particularly sodium and potassium channels. This modulation stabilizes the electrical activity of the heart, preventing abnormal heart rhythms. This compound prolongs the refractory period of cardiac tissue, reducing the occurrence and severity of arrhythmias. It exhibits a selective affinity for rapidly depolarizing cells, which are often responsible for initiating and maintaining abnormal heart rhythms .

Properties

Molecular Formula

C23H33N2O2+

Molecular Weight

369.5 g/mol

IUPAC Name

(1S,9R,10R,12R,13S,14R,16R,18S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1

InChI Key

UAUHEPXILIZYCU-FKWBDHECSA-N

Isomeric SMILES

CCC[N+]12[C@@H]3C[C@@H]([C@@H]([C@H]1O)CC)C4[C@H]2C[C@]5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O

Canonical SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O

Synonyms

Bitartrate, Prajmaline
Bitartrate, Prajmalium
N-Propylajmaline
Neo Gilurytmal
Neo-Gilurytmal
NeoGilurytmal
Prajmaline
Prajmaline Bitartrate
Prajmalium
Prajmalium Bitartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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